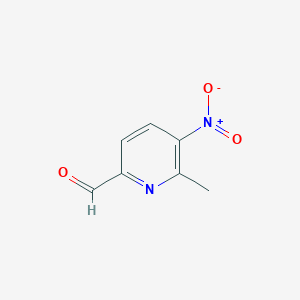

6-Methyl-5-nitropyridine-2-carbaldehyde

Übersicht

Beschreibung

6-Methyl-5-nitropyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridine derivatives. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

The synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde can be achieved through several methods. One common synthetic route involves the nitration of 6-methylpyridine-2-carbaldehyde. This process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

6-Methyl-5-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as amines or halides.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Synthesis:

6-Methyl-5-nitropyridine-2-carbaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a methyl group, a nitro group, and an aldehyde functional group, allows it to participate in diverse chemical reactions. Common synthetic pathways include:

- Nitration of 6-methylpyridine-2-carbaldehyde: This method utilizes a mixture of nitric acid and sulfuric acid to selectively introduce the nitro group at the desired position on the pyridine ring.

- Oxidation Reactions: The compound can also be synthesized through oxidation of its corresponding nitro derivatives or via coupling reactions that incorporate the nitro group.

Reactivity:

The compound's reactivity profile is influenced by factors such as pH, temperature, and the presence of catalysts. It has been noted for its ability to undergo reduction reactions, which can lead to the formation of amines or other functional groups relevant in organic synthesis.

Medicinal Chemistry

Biological Activity:

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. The nitro group can be reduced within biological systems, generating reactive intermediates that interact with cellular components. This interaction may lead to enzyme inhibition or modulation of receptor activity, making it a candidate for drug development .

Therapeutic Applications:

The compound has been explored for potential therapeutic applications due to its biological properties. For instance:

- Inhibition of Cancer Pathways: It has been investigated as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in xenograft models .

- Antimicrobial Properties: The compound's derivatives have also been tested for antimicrobial activity, showing promise against various pathogens .

Environmental Research

Role in Environmental Studies:

this compound is being investigated for its environmental impact and potential applications in environmental remediation. Its ability to interact with biological systems makes it a candidate for studying pollutant degradation processes or as a marker for environmental monitoring.

-

Cancer Inhibition Studies:

A study reported that derivatives of this compound demonstrated significant inhibition of tumor growth in MDA-MB-361 breast cancer xenografts when administered at specific doses . These findings highlight its potential as an anticancer agent. -

Antimicrobial Testing:

Research on various derivatives showed varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Bacillus cereus. The effectiveness was tested using different concentrations, revealing promising results for future therapeutic applications .

Wirkmechanismus

The mechanism of action of 6-Methyl-5-nitropyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The compound may also act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles .

Vergleich Mit ähnlichen Verbindungen

6-Methyl-5-nitropyridine-2-carbaldehyde can be compared with other similar compounds such as:

2-Methyl-5-nitropyridine: This compound is used as a pharmaceutical intermediate and shares similar chemical properties with this compound.

3-Nitropyridine: This compound undergoes similar nitration and substitution reactions and is used in the synthesis of various organic compounds.

4-Nitropyridine: Another similar compound that is used in the production of dyes and pigments.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to other nitropyridine derivatives .

Biologische Aktivität

6-Methyl-5-nitropyridine-2-carbaldehyde is a pyridine derivative with significant potential in medicinal chemistry and biological research. Its molecular formula is C₆H₆N₂O₃, and it has a molecular weight of 166.13 g/mol. This compound has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor and receptor modulator.

This compound appears as a yellow crystalline solid. The synthesis of this compound typically involves the nitration of 6-methylpyridine-2-carbaldehyde using nitric acid and sulfuric acid under controlled conditions to achieve the desired nitro substitution without excessive side reactions.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. The nitro group can be reduced to reactive intermediates, which may interact with various biological molecules, influencing numerous biochemical pathways.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition | Interaction with enzyme active sites |

| 2-Hydroxy-6-methyl-5-nitropyridine | Varies due to hydroxyl presence | Modulates enzyme activity differently |

| 6-Methyl-5-nitropyridine-2-carboxamide | Distinct properties | Different interaction patterns with biological targets |

| 5-Nitropyridine-2-carbaldehyde | Varies due to lack of methyl group | Displays different chemical behavior compared to methyl derivative |

The compound's ability to inhibit specific enzymes can lead to significant therapeutic applications, particularly in the development of drugs targeting metabolic pathways involved in diseases.

Receptor Modulation

In addition to enzyme inhibition, this compound has been studied for its role in modulating receptor activity. This modulation can influence various signaling pathways, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited enzymes involved in metabolic processes, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

- Receptor Interaction Studies : Research focusing on receptor modulation revealed that this compound could alter the activity of certain receptors, potentially leading to therapeutic effects in conditions such as inflammation or cancer.

- Toxicological Assessments : Toxicity studies indicated that while the compound exhibits promising biological activity, further investigations are necessary to assess its safety profile comprehensively.

Eigenschaften

IUPAC Name |

6-methyl-5-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZIEDOFORWCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179742 | |

| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25033-74-3 | |

| Record name | 6-Methyl-5-nitro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25033-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025033743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.